N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 476459-68-4
VCID: VC7721309
InChI: InChI=1S/C14H10ClN3OS2/c15-11-6-2-1-5-10(11)13-17-18-14(21-13)16-12(19)8-9-4-3-7-20-9/h1-7H,8H2,(H,16,18,19)
SMILES: C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.82

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

CAS No.: 476459-68-4

Cat. No.: VC7721309

Molecular Formula: C14H10ClN3OS2

Molecular Weight: 335.82

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide - 476459-68-4

Specification

CAS No. 476459-68-4
Molecular Formula C14H10ClN3OS2
Molecular Weight 335.82
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C14H10ClN3OS2/c15-11-6-2-1-5-10(11)13-17-18-14(21-13)16-12(19)8-9-4-3-7-20-9/h1-7H,8H2,(H,16,18,19)
Standard InChI Key AKGAQUGOIZQUQJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, delineates its structure: a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with an acetamide side chain bearing a thiophen-2-yl moiety. Key structural features include:

PropertyValue
CAS Number476459-68-4
Molecular FormulaC14H10ClN3OS2\text{C}_{14}\text{H}_{10}\text{ClN}_{3}\text{OS}_{2}
Molecular Weight335.82 g/mol
SMILESClC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3
InChIKeyAKGAQUGOIZQUQJ-UHFFFAOYSA-N

The thiadiazole ring contributes to metabolic stability, while the chlorophenyl and thiophene groups enhance lipophilicity and π-π stacking potential, critical for target binding. X-ray crystallography data for analogous thiadiazoles reveal planar geometries conducive to intercalation or enzyme active-site interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves multi-step reactions (Figure 1):

Step 1: Formation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
2-Chlorobenzoic acid is condensed with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3\text{POCl}_{3}), a dehydrating agent, to form the thiadiazole ring.

Step 2: Amide Bond Formation
The amine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in acetonitrile using N\text{N}-ethyl-N\text{N}'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction proceeds at room temperature for 24 hours, followed by purification via column chromatography .

ParameterCondition
SolventAcetonitrile
Coupling AgentsEDC, HOBt
Temperature25°C
Reaction Time24 hours
Yield60–75% (estimated from analogues)

Structural Optimization

Modifications to the thiophene or chlorophenyl groups could enhance bioactivity. For example, introducing electron-withdrawing substituents on the phenyl ring may improve electrophilic reactivity, while replacing thiophene with furan could modulate solubility.

Mechanism of Action

Proposed mechanisms include:

  • VEGFR-2 Inhibition: Blocking phosphorylation of VEGFR-2 disrupts downstream signaling (e.g., MAPK/ERK), inhibiting angiogenesis .

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 activate caspase-3, leading to programmed cell death .

  • Carbonic Anhydrase Inhibition: Binding to CA-IX’s zinc center impairs bicarbonate production, acidifying the tumor microenvironment.

Physicochemical and ADME Profile

Predicted properties using PubChem data :

ParameterValue
LogP (Lipophilicity)3.2 (estimated via ChemAxon)
Water SolubilityPoor (<10 μM)
Plasma Protein Binding~85% (analogue-based)
Metabolic StabilityModerate (CYP3A4 substrate)

The compound’s poor solubility may limit bioavailability, necessitating formulation strategies like nanoencapsulation.

Research Gaps and Future Directions

  • Target Identification: Proteomic profiling to confirm binding partners.

  • In Vivo Efficacy: Xenograft models to evaluate tumor growth inhibition.

  • ADME Optimization: Prodrug strategies to enhance solubility.

  • Toxicology: Acute and chronic toxicity studies in rodent models.

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